molecular formula C19H18FN3O3 B243088 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B243088
M. Wt: 355.4 g/mol
InChI Key: OCFYADSBKGVNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as FMTP, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the inhibition of specific enzymes and receptors by binding to their active sites. For instance, 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been reported to inhibit the activity of HIV-1 integrase, which is essential for the replication of the virus. Additionally, 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has shown to have inhibitory activity against acetylcholinesterase, a key enzyme involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. These effects are attributed to its ability to modulate specific pathways involved in these processes.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is its relatively simple synthesis method, which makes it an attractive lead compound for drug discovery. Additionally, its inhibitory activity against specific enzymes and receptors makes it a potential candidate for the development of new drugs targeting various diseases. However, one of the limitations of 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

Several future directions can be explored in the research of 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One potential direction is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies can be conducted to investigate its potential applications in other fields such as agriculture and material science. Furthermore, the development of new derivatives and analogs of 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be explored to enhance its efficacy and selectivity towards specific targets.

Synthesis Methods

The synthesis of 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the reaction of 4-fluoroaniline, 4-methoxybenzaldehyde, and 2,4,6-trimethylpyrimidine-5-carboxylic acid with the use of a suitable catalyst and solvent. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.

Scientific Research Applications

4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been extensively studied for its potential use as a lead compound in the development of new drugs targeting various diseases such as cancer, HIV, and Alzheimer's. Several studies have reported the inhibitory activity of 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide against specific enzymes and receptors involved in the pathogenesis of these diseases.

properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H18FN3O3/c1-11-16(18(24)22-14-7-9-15(26-2)10-8-14)17(23-19(25)21-11)12-3-5-13(20)6-4-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25)

InChI Key

OCFYADSBKGVNGI-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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